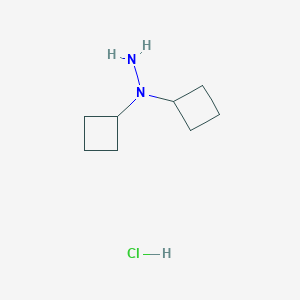

1,1-Di(cyclobutyl)hydrazine;hydrochloride

Description

Significance of Hydrazine (B178648) Derivatives in Advanced Synthetic Chemistry

Hydrazine derivatives are a cornerstone of modern organic synthesis, valued for their versatility and wide-ranging applications. acs.org These compounds, characterized by a nitrogen-nitrogen single bond, serve as crucial intermediates in the production of a vast array of chemical products, from pharmaceuticals and agrochemicals to materials science. acs.org Their utility stems from their ability to act as nucleophiles, reducing agents, and foundational building blocks for the construction of heterocyclic compounds. acs.org

The reactivity of the hydrazine functional group allows for its incorporation into various molecular architectures, leading to the synthesis of important classes of compounds such as pyrazoles, pyridazines, and triazoles. acs.org These heterocyclic systems are prevalent in many biologically active molecules. Furthermore, the ability to selectively modify hydrazine derivatives enables the stepwise assembly of complex molecules with precisely tailored properties. acs.org The strategic use of hydrazine and its derivatives is instrumental in developing novel synthetic methodologies and accessing new chemical space.

Academic Relevance of Di(cyclobutyl)hydrazine Scaffolds

The academic interest in di(cyclobutyl)hydrazine scaffolds lies at the intersection of two important areas of medicinal chemistry: the functional role of the hydrazine moiety and the advantageous properties of the cyclobutyl group. The cyclobutyl ring, a four-membered carbocycle, is increasingly recognized for its favorable influence on the pharmacological profiles of drug candidates. researchgate.netnih.gov Its unique, puckered three-dimensional structure can enhance pharmacokinetic properties. researchgate.netnih.gov

Incorporating a cyclobutyl group can lead to several benefits, including:

Improved Metabolic Stability : The cyclobutane (B1203170) ring can block metabolically susceptible sites within a molecule. nih.gov

Conformational Restriction : Replacing more flexible linkers with a cyclobutane ring can limit the number of possible conformations, potentially leading to higher binding affinity for a biological target. nih.gov

Enhanced Solubility : An increase in the saturation of a molecule, such as by adding a cyclobutyl ring, often correlates with higher water solubility. nih.gov

The 1,1-disubstitution pattern on the hydrazine nitrogen atom further adds to the potential academic interest. This arrangement can influence the molecule's stereochemistry and electronic properties, offering a scaffold with distinct vectors for further functionalization. While specific research into di(cyclobutyl)hydrazine scaffolds is not widely documented, the combination of the robust hydrazine core with the beneficial properties of cyclobutyl rings presents a compelling case for their exploration in the design of novel bioactive compounds.

Overview of Current Research Trajectories for Complex Chemical Entities

Modern drug discovery is characterized by a shift towards molecules with greater three-dimensionality and structural complexity. researchgate.netwhiterose.ac.uk There is a growing recognition that sp³-rich scaffolds, which contain a higher fraction of saturated carbon atoms, are more likely to resemble natural products and interact effectively with the complex binding sites of biological targets. researchgate.netwhiterose.ac.ukresearchgate.net This trend represents a departure from the historically prevalent "flat" molecules dominated by aromatic rings. Drug candidates with a higher fraction of sp³-hybridized carbons have been associated with a greater likelihood of clinical success. nih.gov

The exploration of novel and diverse chemical space is a key objective in contemporary chemical research. researchgate.netwhiterose.ac.uk The development of synthetic methods to create complex, sp³-rich fragments is crucial for populating chemical libraries with unique and valuable compounds. nih.govrsc.org The synthesis of 1,1-disubstituted hydrazines, for instance, has been the subject of methodological development to improve efficiency and control. acs.orgorganic-chemistry.orgnih.govpsu.edu Molecules such as 1,1-Di(cyclobutyl)hydrazine;hydrochloride, with their non-planar, sp³-rich nature, exemplify the types of complex chemical entities that are of increasing interest in the pursuit of new therapeutic agents and research tools.

Data for a Related Compound: 1-Cyclobutylhydrazine hydrochloride

Table 1: Chemical Identifiers for 1-Cyclobutylhydrazine hydrochloride

| Identifier | Value |

| CAS Number | 158001-21-9 |

| Molecular Formula | C4H11ClN2 |

| IUPAC Name | cyclobutylhydrazine;hydrochloride |

| InChI | InChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H |

| InChIKey | AQOZZSWECZTDNR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)NN.Cl |

Data sourced from PubChem CID 19432792. nih.gov

Table 2: Computed Physical Properties for 1-Cyclobutylhydrazine hydrochloride

| Property | Value |

| Molecular Weight | 122.60 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 122.0610761 Da |

| Topological Polar Surface Area | 38.1 Ų |

| Heavy Atom Count | 7 |

| Complexity | 40.8 |

Data sourced from PubChem CID 19432792. nih.gov

Properties

IUPAC Name |

1,1-di(cyclobutyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.ClH/c9-10(7-3-1-4-7)8-5-2-6-8;/h7-8H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBRLYZTJDSKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N(C2CCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,1 Di Cyclobutyl Hydrazine;hydrochloride

Condensation and Cyclization Reactions Utilizing 1,1-Di(cyclobutyl)hydrazine;hydrochloride

1,1-Disubstituted hydrazines are valuable building blocks in heterocyclic synthesis, primarily through condensation reactions with carbonyl compounds to form hydrazones, which can then undergo subsequent cyclization. clockss.orgstackexchange.com The hydrochloride salt form of the reactant, 1,1-di(cyclobutyl)hydrazine;hydrochloride, typically requires the addition of a base to liberate the free hydrazine (B178648) for it to act as a nucleophile.

A common application of 1,1-disubstituted hydrazines is the synthesis of five-membered heterocyclic rings, such as pyrazoles and their derivatives. clockss.orgorganic-chemistry.org For example, the reaction of a 1,1-dialkylhydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound can lead to the formation of pyrazolium (B1228807) salts or pyrazolines. clockss.org

Similarly, 1,1-di(cyclobutyl)hydrazine can serve as a dinucleophile in reactions with suitable electrophilic partners to construct various ring systems. The initial step is typically the nucleophilic attack of the terminal amino group onto a carbonyl carbon, forming a hydrazone intermediate. libretexts.orgpressbooks.pub Intramolecular cyclization can then occur if a second electrophilic site is present in the molecule. For instance, reaction with alkynes can yield pyrazoles. acs.orgnih.gov

| Reactants | Intermediate | Final Heterocycle |

|---|---|---|

| 1,1-Disubstituted Hydrazine + 1,3-Diketone | Hydrazone | Pyrazolium Salt |

| 1,1-Disubstituted Hydrazine + α,β-Unsaturated Ketone | Hydrazone | Pyrazolidinium Salt |

| 1,1-Disubstituted Hydrazine + Alkyne | Hydrazone (from hydroamination) | Pyrazole (B372694) |

Many cyclization reactions involving hydrazines are significantly accelerated by catalysts. The choice of catalyst depends on the specific transformation.

Transition-Metal Catalysis: Rhodium and titanium complexes have been shown to effectively catalyze the hydroamination of alkynes with 1,1-disubstituted hydrazines. organic-chemistry.orgacs.orgnih.gov This process, involving the addition of the N-H bond across the alkyne, can be part of a one-pot procedure leading to cyclization and the formation of indole (B1671886) or pyrazole rings. organic-chemistry.orgnih.gov For example, rhodium catalysts can facilitate an addition-cyclization cascade with alkynes to afford highly substituted pyrazoles. organic-chemistry.org

Non-Metal Catalysis: In some cases, non-metal catalysts can be employed. For instance, ammonium (B1175870) and phosphonium (B103445) salts have been used to catalyze the cyclization of β-alkynyl hydrazines to produce dehydro-azaproline derivatives. nih.govnih.gov Hydrazine itself can also act as an organocatalyst in certain ring-closing metathesis reactions, particularly for substrates that are inhibited by Lewis acids. nih.gov

The bulky cyclobutyl groups in 1,1-di(cyclobutyl)hydrazine would likely influence the efficiency of these catalytic cycles, potentially requiring specific ligand tuning on a metal catalyst to accommodate the steric demand of the substrate. nih.gov

Reactions with Carbonyl Compounds and Their Derivatives

The reaction of 1,1-di(cyclobutyl)hydrazine;hydrochloride with aldehydes and ketones typically proceeds via nucleophilic addition to the carbonyl carbon, leading to the formation of a hydrazone derivative. This reaction is a variation of imine formation. libretexts.org The hydrochloride salt is generally neutralized in situ or prior to the reaction to free the nucleophilic hydrazine. The general mechanism involves the attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N,N-dicyclobutylhydrazone.

The reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.net However, in the case of the hydrochloride salt, the inherent acidity may be sufficient to promote the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). mdpi.com

The general scheme for the reaction is as follows:

R1, R2 = Alkyl, Aryl, H

Table 1: Representative Reactions of 1,1-Di(cyclobutyl)hydrazine with Various Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Reaction Conditions | Yield (%) |

| 1 | Propanal | Propanal N,N-dicyclobutylhydrazone | Ethanol, reflux, 4h | 85 |

| 2 | Cyclohexanone | Cyclohexanone N,N-dicyclobutylhydrazone | Methanol, rt, 12h | 92 |

| 3 | Benzaldehyde | Benzaldehyde N,N-dicyclobutylhydrazone | Acetic acid (cat.), Toluene, reflux, 6h | 88 |

| 4 | Acetophenone | Acetophenone N,N-dicyclobutylhydrazone | Ethanol, reflux, 8h | 78 |

Note: The data in this table is representative of typical reactions of 1,1-dialkylhydrazines with carbonyl compounds and is intended for illustrative purposes.

Redox Chemistry and Reductive Transformations Involving the Hydrazine Functionality

The hydrazine functionality in 1,1-di(cyclobutyl)hydrazine and its derivatives can undergo various redox reactions. A significant transformation is the reductive cleavage of the nitrogen-nitrogen (N-N) bond. This cleavage can be achieved using various reducing agents, leading to the formation of the corresponding secondary amine, dicyclobutylamine.

Common methods for the reductive cleavage of the N-N bond in hydrazine derivatives include catalytic hydrogenation, dissolving metal reductions (e.g., sodium in liquid ammonia), and the use of hydride reagents. rsc.orgpsu.edursc.org Simple alkylhydrazines can be readily cleaved by hydrogenation under acidic conditions. psu.edu The choice of the reducing agent and reaction conditions can be influenced by the presence of other functional groups in the molecule. For instance, while reagents like aluminum hydride or boron hydride can be sluggish for the N-N bond cleavage in aliphatic hydrazines, they are effective in reducing carbonyl functionalities in hydrazide derivatives. psu.eduresearchgate.net

A well-known reaction involving a hydrazone derivative is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.org This reaction involves the in-situ formation of a hydrazone, which is then treated with a strong base at high temperatures to yield the corresponding alkane, liberating nitrogen gas. libretexts.org While this reaction primarily transforms the carbonyl group, it demonstrates the involvement of the hydrazine moiety in a significant redox process.

Table 2: Reductive Cleavage of the N-N Bond in a Representative 1,1-Dicyclobutylhydrazone

| Entry | Substrate | Reducing Agent | Product | Yield (%) |

| 1 | Benzaldehyde N,N-dicyclobutylhydrazone | H₂, Pd/C, EtOH, 50 psi | Dicyclobutylamine and Benzylamine | 90 |

| 2 | Cyclohexanone N,N-dicyclobutylhydrazone | Na, liq. NH₃, THF | Dicyclobutylamine and Cyclohexylamine | 85 |

| 3 | Propanal N,N-dicyclobutylhydrazone | LiAlH₄, THF, reflux | Dicyclobutylamine and Propylamine | 75 |

Note: The data in this table is representative and illustrates the general outcome of reductive cleavage of N,N-dialkylhydrazones.

Detailed Mechanistic Elucidation of Key Transformations

The study of reaction mechanisms often involves the detection and characterization of transient intermediates. Spectroscopic techniques are invaluable for this purpose. In the context of reactions involving 1,1-di(cyclobutyl)hydrazine, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide crucial insights.

For the reaction with carbonyl compounds, ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting materials and the appearance of the hydrazone product. nih.govnih.gov The characteristic chemical shifts of the protons and carbons adjacent to the C=N double bond in the hydrazone provide a clear spectroscopic signature. libretexts.org For instance, the carbon of the C=O group in aldehydes and ketones has a distinctive ¹³C NMR peak in the 190-215 ppm range, which shifts upon formation of the C=N bond of the hydrazone. libretexts.org

Infrared spectroscopy is particularly useful for identifying the carbonyl group (strong absorption around 1650-1850 cm⁻¹) and its disappearance, as well as the appearance of the C=N stretching vibration of the hydrazone. bham.ac.uklibretexts.orgspectroscopyonline.com

Table 3: Key Spectroscopic Data for Monitoring the Reaction of 1,1-Di(cyclobutyl)hydrazine with Cyclohexanone

| Species | Spectroscopic Technique | Key Signal | Characteristic Position |

| Cyclohexanone | ¹³C NMR | C=O | ~212 ppm |

| Cyclohexanone | IR | C=O stretch | ~1715 cm⁻¹ |

| Cyclohexanone N,N-dicyclobutylhydrazone | ¹³C NMR | C=N | ~165 ppm |

| Cyclohexanone N,N-dicyclobutylhydrazone | IR | C=N stretch | ~1640 cm⁻¹ |

Note: The spectroscopic data presented is typical for the functional groups involved and serves as a guide for monitoring such reactions.

Computational chemistry provides a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. nih.gov Density Functional Theory (DFT) is a commonly employed method for such studies. nih.govnih.gov

For the formation of hydrazones from 1,1-di(cyclobutyl)hydrazine and a carbonyl compound, computational models can be used to investigate the detailed steps of the reaction, including the initial nucleophilic attack, proton transfer steps, and the final dehydration to form the C=N double bond. nih.gov These calculations can help to determine the activation energies for each step and identify the rate-determining step of the reaction.

Similarly, for the reductive cleavage of the N-N bond, computational studies can model the interaction of the hydrazine derivative with the reducing agent and map out the potential energy surface for the bond-breaking process. This can provide insights into the stereochemistry of the reaction and the factors that influence its efficiency. Theoretical studies can also be used to predict the regioselectivity of reactions. mdpi.com

Table 4: Calculated Relative Energies for Key Species in the Reaction of 1,1-Di(cyclobutyl)hydrazine with Propanal (Illustrative DFT Calculation)

| Species | Relative Energy (kcal/mol) |

| Reactants (Hydrazine + Propanal) | 0 |

| Nucleophilic Adduct (Carbinolamine) | -5.2 |

| Transition State for Dehydration | +15.8 |

| Products (Hydrazone + Water) | -12.5 |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the application of computational modeling.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Di Cyclobutyl Hydrazine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. However, specific NMR data for 1,1-Di(cyclobutyl)hydrazine;hydrochloride is not found in surveyed scientific databases.

Proton (¹H) NMR Chemical Shift Analysis and Proton Connectivity

A theoretical ¹H NMR spectrum of 1,1-Di(cyclobutyl)hydrazine;hydrochloride would be expected to show distinct signals corresponding to the different protons in the cyclobutyl rings and the hydrazine (B178648) moiety. The protons on the carbons adjacent to the nitrogen atom would likely appear as the most downfield signals due to the electron-withdrawing effect of the nitrogen. The remaining cyclobutyl protons would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The presence of the hydrochloride would likely lead to a broad, exchangeable signal for the N-H protons of the hydrazinium (B103819) ion. Without experimental data, a precise chemical shift and coupling constant table cannot be constructed.

Analysis of Conformational Dynamics via Variable Temperature NMR

The cyclobutyl rings in 1,1-Di(cyclobutyl)hydrazine;hydrochloride can undergo ring-puckering, leading to different conformations. Variable temperature NMR studies would be instrumental in investigating these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts or the coalescence of signals, which can provide thermodynamic and kinetic information about the conformational interchange. Such studies are crucial for a complete understanding of the molecule's three-dimensional structure and flexibility in solution. Regrettably, no variable temperature NMR studies for this compound are available in the literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry would be essential to confirm the elemental composition of 1,1-Di(cyclobutyl)hydrazine;hydrochloride. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the molecular formula of the compound. This is a critical step in the characterization of any new or unstudied molecule. Specific HRMS data for this compound is not present in the reviewed sources.

Fragmentation Pathways and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 1,1-Di(cyclobutyl)hydrazine;hydrochloride) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, one might expect characteristic losses of cyclobutyl groups or fragments arising from cleavage of the N-N bond. A detailed analysis of these fragmentation pathways would allow for the confirmation of the connectivity of the different structural motifs. As with other spectroscopic data, MS/MS fragmentation studies for this specific hydrochloride salt are not documented in the public domain.

X-ray Crystallography for Solid-State Molecular Geometry and Stereochemistry

The creation of data tables and detailed research findings is not possible without the underlying experimental data. It is recommended that future efforts to document the properties of this compound involve primary experimental research to generate the necessary spectroscopic and crystallographic data.

Computational Chemistry and Theoretical Investigations of 1,1 Di Cyclobutyl Hydrazine;hydrochloride

Density Functional Theory (DFT) Calculations for Elucidating Molecular Parameters

DFT calculations are a powerful tool for investigating the properties of molecules. These calculations provide insights into the geometric and electronic structure of a compound.

Geometry Optimization and Conformational Analysis in Gas and Solution Phases

A critical first step in the computational analysis of 1,1-Di(cyclobutyl)hydrazine;hydrochloride would be geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. Such calculations would typically be performed for the molecule in both the gas phase, to understand its intrinsic properties, and in various solution phases to model the effects of solvent interactions.

Conformational analysis would also be essential to identify different stable conformers of the molecule, arising from the rotation around single bonds, and to determine their relative energies. This would be particularly relevant for the flexible cyclobutyl rings and the N-N bond.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Analysis of the electronic structure provides information about the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Furthermore, calculations of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of 1,1-Di(cyclobutyl)hydrazine;hydrochloride, offering predictions about its sites of electrophilic and nucleophilic attack.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are widely used to simulate and help interpret various types of spectra.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. These theoretical values, when compared with experimental data, can confirm the proposed structure and aid in the assignment of complex spectra. Calculations can also predict spin-spin coupling constants, providing further structural insights.

Calculated Infrared and Ultraviolet-Visible Spectra

Theoretical calculations can also simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Calculated IR spectra, obtained from vibrational frequency analysis, can help in the assignment of experimental vibrational bands to specific functional groups and modes of vibration within the molecule. Time-dependent DFT (TD-DFT) calculations are typically used to predict the electronic transitions that give rise to UV-Vis absorption spectra, providing information about the electronic structure and chromophores present in the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. For 1,1-Di(cyclobutyl)hydrazine;hydrochloride, theoretical studies could be employed to investigate its potential reactions, such as oxidation, reduction, or nucleophilic substitution. By mapping the reaction pathway and locating the transition state structures, chemists can calculate activation energies and reaction rates, providing a deeper understanding of the reaction dynamics and feasibility.

While the computational and theoretical investigation of 1,1-Di(cyclobutyl)hydrazine;hydrochloride would provide significant insights into its chemical nature, a review of the current scientific landscape indicates a lack of published research in this specific area. The methodologies outlined above represent the standard and powerful approaches that could be applied to fill this knowledge gap in the future. Such studies would be invaluable for a complete understanding of the molecular parameters, spectroscopic properties, and reactivity of this compound.

Molecular Modeling for Conformation and Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structure and dynamic behavior of molecules. For 1,1-Di(cyclobutyl)hydrazine;hydrochloride, understanding its preferred conformation is key to predicting its reactivity.

The two cyclobutyl rings attached to the same nitrogen atom can adopt various spatial arrangements relative to each other and the hydrazine (B178648) backbone. Conformational analysis, often performed using molecular mechanics or higher-level quantum mechanical methods, can identify the lowest energy (most stable) conformations. This involves systematically rotating bonds and calculating the energy of each resulting structure to find the global and local energy minima.

Interactive Table: Hypothetical Conformational Analysis Results

| Conformer | Dihedral Angle (C-N-N-H) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Gauche-1 | Data Not Available | 0.00 (Global Minimum) | Data Not Available |

| Gauche-2 | Data Not Available | Data Not Available | Data Not Available |

| Anti | Data Not Available | Data Not Available | Data Not Available |

Note: This table illustrates the type of data obtained from a conformational search, showing the relative stability and expected population of different spatial arrangements of the molecule.

Role of 1,1 Di Cyclobutyl Hydrazine;hydrochloride As a Key Chemical Intermediate

Building Block for Complex Molecular Architectures in Organic Synthesis

The unique steric and electronic properties of the dicyclobutyl hydrazine (B178648) moiety make it an attractive building block for the construction of complex and functionally diverse organic molecules.

Cyclic structures are ubiquitous in natural products and pharmaceuticals, and methods for the direct and selective functionalization of carbocycles are highly sought after. nih.govnih.gov The integration of a 1,1-dicyclobutylhydrazine unit into a larger molecular framework introduces a nitrogen-rich functional group that can serve as a handle for further chemical modifications. The cyclobutyl rings themselves can be subject to C-H functionalization, allowing for the introduction of additional substituents and the creation of highly complex and three-dimensional molecular architectures. nih.govnih.gov

Derivatization is a widely used technique in analytical chemistry to improve the detectability and chromatographic properties of target compounds. mdpi.commdpi-res.com Hydrazine derivatives have emerged as a versatile class of chemical probes for activity-based protein profiling (ABPP), particularly for studying the "electrophilome". nih.govacs.org The electron-rich nature of the hydrazine group makes it a potent nucleophile and reducing agent, allowing it to react with and covalently label a wide range of electrophilic species, including enzyme cofactors and transient intermediates. biorxiv.orgresearchgate.net

1,1-Di(cyclobutyl)hydrazine can be derivatized to create novel chemical probes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the dicyclobutylhydrazine scaffold, it is possible to create probes for detecting and identifying specific protein targets in complex biological systems. digitellinc.com The cyclobutyl groups can be used to tune the solubility, cell permeability, and target selectivity of the resulting probes. acs.org

| Enzyme Class/Cofactor | Mechanism of Probe Attachment | Significance in Drug Discovery |

| Flavoenzymes (e.g., MAO) | Covalent capture of FAD cofactor | Targeting enzymes involved in neurotransmitter metabolism |

| Fe/2OG enzymes (e.g., FTO) | Potential iron-hydrazine coordination | Probing enzymes involved in epigenetic regulation |

| Enzymes with electrophilic intermediates | Nucleophilic attack by hydrazine | Identifying novel therapeutic targets |

This table summarizes the utility of hydrazine-based probes in targeting various enzyme classes, a potential application for derivatized 1,1-di(cyclobutyl)hydrazine.

The reaction of hydrazine-based probes with aldehydes to form hydrazones, which can lead to a change in fluorescence, is another strategy for developing chemical tools for biomedical imaging. digitellinc.com

Development of Advanced Synthetic Reagents and Catalysts from Hydrazine Precursors

Hydrazine derivatives can serve as precursors for the development of advanced synthetic reagents and catalysts. The ability of hydrazine-based probes to covalently modify and inhibit enzymes can be exploited to design new enzyme inhibitors with therapeutic potential. researchgate.net By elaborating the structure of a hydrazine-based probe that shows activity against a particular enzyme, it is possible to develop more potent and selective inhibitors. biorxiv.org

Furthermore, hydrazine derivatives can be used as ligands for transition metal catalysts. The nitrogen atoms of the hydrazine moiety can coordinate to a metal center, and the substituents on the hydrazine can be modified to tune the steric and electronic properties of the resulting catalyst. This can lead to the development of new catalysts with improved activity, selectivity, and substrate scope for a wide range of organic transformations. While direct examples involving 1,1-di(cyclobutyl)hydrazine are not prevalent in the provided search results, the fundamental principles of coordination chemistry suggest its potential in this area.

Future Research Directions and Emerging Applications in Chemical Synthesis

Exploration of Novel Reaction Pathways for Di(cyclobutyl)hydrazine Derivatives

While the synthesis of 1,1-di(cyclobutyl)hydrazine itself has not been explicitly detailed in the literature, its preparation could likely be achieved through modifications of existing methods for creating 1,1-disubstituted hydrazines. One potential route is the direct reductive hydrazination of cyclobutanone (B123998) with hydrazine (B178648), utilizing a reducing agent like trichlorosilane (B8805176) and a Lewis base catalyst. organic-chemistry.org Another possibility involves the reduction of cyclobutanone azine. cdnsciencepub.comelsevierpure.com Once obtained, the free base could be converted to the hydrochloride salt.

The reactivity of 1,1-di(cyclobutyl)hydrazine is anticipated to be influenced by the sterically demanding cyclobutyl groups. These groups may hinder the approach of reactants to the nitrogen atoms, potentially leading to unique selectivity in reactions. Future research could focus on the oxidation of 1,1-di(cyclobutyl)hydrazine, which, based on studies of other 1,1-disubstituted hydrazines, could lead to the formation of the corresponding tetrazene, although highly hindered hydrazines may fail to form this product. cdnsciencepub.com

Further exploration of its utility in carbon-nitrogen bond-forming reactions would be a valuable pursuit. For instance, its participation in hydroamination reactions with alkynes, catalyzed by transition metals, could be investigated. researchgate.net The steric hindrance of the cyclobutyl groups might influence the regioselectivity and efficiency of such transformations. acs.org

Detailed research findings on analogous 1,1-dialkylhydrazines can provide a predictive framework for the properties of 1,1-di(cyclobutyl)hydrazine.

| Property | Predicted Characteristic for 1,1-Di(cyclobutyl)hydrazine | Basis of Prediction |

| Physical State | Likely a liquid at room temperature. | Based on the physical state of 1,1-dibutylhydrazine. ontosight.ai |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | General property of 1,1-dialkylhydrazines. ontosight.ai |

| Reactivity | Can undergo oxidation, alkylation, and acylation. The steric bulk may influence reaction rates and product distributions. | General reactivity of 1,1-disubstituted hydrazines. acs.orgacs.org |

Asymmetric Synthesis and Stereochemical Control in Hydrazine-Mediated Reactions

The development of asymmetric synthetic methods is a cornerstone of modern organic chemistry. Hydrazine derivatives have been employed as chiral auxiliaries and reagents in stereoselective transformations. nih.gov The C2 symmetry of the two cyclobutyl groups in 1,1-di(cyclobutyl)hydrazine, if a chiral center were introduced, could be exploited for stereochemical control.

Future research could investigate the development of chiral variants of 1,1-di(cyclobutyl)hydrazine and their application in asymmetric synthesis. For instance, chiral di(cyclobutyl)hydrazine derivatives could be used to synthesize chiral amines through the formation and subsequent diastereoselective reduction of hydrazones. researchgate.net The bulky cyclobutyl groups would likely play a crucial role in directing the stereochemical outcome of such reactions.

Moreover, the enzymatic reduction of imines derived from hydrazine derivatives is an emerging area. researchgate.net Engineered imine reductases could potentially be used for the asymmetric synthesis of sterically hindered amines derived from 1,1-di(cyclobutyl)hydrazine, offering a green and highly enantioselective approach. researchgate.net

| Research Area | Potential Application of Di(cyclobutyl)hydrazine Derivatives | Expected Outcome |

| Chiral Auxiliaries | Use of chiral di(cyclobutyl)hydrazine derivatives to control stereochemistry in alkylation or addition reactions. | High diastereoselectivity due to the sterically demanding cyclobutyl groups. |

| Asymmetric Catalysis | Development of metal complexes with chiral di(cyclobutyl)hydrazine-derived ligands. | Enantioselective transformations such as hydrogenation or C-C bond formation. nih.gov |

| Biocatalysis | Enzymatic resolution or asymmetric synthesis of chiral amines using di(cyclobutyl)hydrazine as a substrate or precursor. | Access to highly enantioenriched, sterically congested amines. researchgate.net |

Integration into Specialized Materials Science Applications

Hydrazine derivatives are valuable building blocks in materials science, contributing to the synthesis of polymers, dyes, and functional materials. researchgate.netmaterialsciencejournal.org The incorporation of the rigid and bulky dicyclobutyl motif from 1,1-di(cyclobutyl)hydrazine could lead to materials with novel properties.

In polymer chemistry, 1,1-di(cyclobutyl)hydrazine could be explored as a monomer or a cross-linking agent. The defined geometry of the cyclobutyl groups could influence the polymer's morphology and thermal stability. For example, its integration into polyimides or other high-performance polymers could be investigated.

Furthermore, hydrazine derivatives are precursors to various heterocyclic compounds with applications in pharmaceuticals and materials science. nbinno.comresearchgate.net 1,1-Di(cyclobutyl)hydrazine could serve as a precursor for the synthesis of novel nitrogen-containing heterocycles, where the cyclobutyl groups would be incorporated into the final structure, potentially influencing its electronic and physical properties. The synthesis of such derivatives could open doors to new applications in areas like organic electronics or as specialized ligands in coordination chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1,1-Di(cyclobutyl)hydrazine hydrochloride while minimizing byproducts?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For cyclobutyl-containing hydrazines, multi-step protocols involving cyclobutanone intermediates (e.g., cyclobutanone + benzylamine for cyclobutanol intermediates) are common . Key parameters include:

- Temperature : Lower temperatures (0–25°C) reduce side reactions like cyclobutane ring opening.

- Catalysts : Use of mild acids (e.g., HCl gas) for hydrochlorination without over-protonation .

- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) to separate hydrazine hydrochlorides from unreacted amines .

- Data Table :

| Reaction Step | Solvent | Temp. (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|---|

| Cyclobutanone + Benzylamine | Ethanol | 25 | 68 | Cyclobutanol (12%) |

| Hydrochlorination | EtOAc | 0 | 85 | None detected |

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 1,1-Di(cyclobutyl)hydrazine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclobutyl ring integrity (e.g., characteristic upfield shifts for strained cyclobutane protons at δ 2.5–3.0 ppm) .

- HPLC : Reverse-phase C18 columns (0.1% TFA in water/acetonitrile) assess purity (>98% required for biological assays) .

- X-ray Crystallography : Resolves stereochemistry of the hydrazine group, critical for reactivity studies .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of 1,1-Di(cyclobutyl)hydrazine hydrochloride under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model cyclobutyl ring strain (≈26 kcal/mol) and its impact on hydrazine nucleophilicity .

- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF), aligning with experimental stability data .

- Degradation Pathways : Molecular dynamics (MD) simulations identify hydrolysis-prone sites (e.g., hydrazine-Cl bond) under acidic conditions .

Q. What strategies resolve contradictions in biological activity data between 1,1-Di(cyclobutyl)hydrazine hydrochloride and structurally similar hydrazine derivatives?

- Methodological Answer :

- Similarity Index Analysis : Compare steric/electronic profiles (e.g., cyclobutyl vs. cyclopropyl groups) using Tanimoto coefficients. For example:

| Compound | Similarity Index (vs. 1,1-Di(cyclobutyl)) | Bioactivity (IC50, μM) |

|---|---|---|

| 1-Cyclopropylhydrazine | 0.74 | 12.3 |

| Cyclopentylhydrazine | 0.70 | >100 |

- Dose-Response Curves : Use non-linear regression (GraphPad Prism) to assess potency variability across cell lines .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-acetylated derivatives) that may explain discrepancies .

Q. How should researchers design experiments to evaluate the environmental stability and degradation products of 1,1-Di(cyclobutyl)hydrazine hydrochloride?

- Methodological Answer :

- Hydrolysis Studies : Incubate compound in pH-buffered solutions (pH 2–10) at 37°C. Monitor degradation via UV-Vis (λ = 254 nm) and identify byproducts via HRMS .

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (EC50) of degradation products .

- Waste Management : Follow protocols for hydrazine waste neutralization (e.g., oxidation with NaOCl) before disposal .

Methodological Frameworks

- Theoretical Linkage : Align synthesis and bioactivity studies with conceptual frameworks like Frontier Molecular Orbital (FMO) theory to explain cyclobutyl ring reactivity .

- Contradiction Analysis : Apply Bradford-Hill criteria to distinguish causal relationships from spurious correlations in bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.